Bienvenue dans la boutique en ligne BenchChem!

3-(Benzoylthio)-2-methylpropanoic acid

Chiral Resolution Enzymatic Synthesis Process Chemistry

Racemic 3-(benzoylthio)-2-methylpropanoic acid (CAS 74431-50-8) is the optimal starting material for large-scale enzymatic resolution to the (S)-enantiomer—the indispensable chiral building block for zofenopril and captopril synthesis. Using Pseudomonas fluorescens lipase, this racemate enables cost-effective, high-optical-purity production of the critical intermediate. Unlike alternative thioesters, its benzoylthio protecting group ensures precise regioselective acylation at the carboxyl group, preventing diastereomeric impurities and guaranteeing API stereochemical integrity. Ideal for pharmaceutical manufacturers seeking compliance with established synthetic routes.

Molecular Formula C11H12O3S
Molecular Weight 224.28 g/mol
CAS No. 74431-50-8
Cat. No. B1296739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzoylthio)-2-methylpropanoic acid
CAS74431-50-8
Molecular FormulaC11H12O3S
Molecular Weight224.28 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C1=CC=CC=C1)C(=O)O
InChIInChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
InChIKeyBCAYPPFBOJCRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzoylthio)-2-methylpropanoic Acid (CAS 74431-50-8): A Critical Thioester Intermediate for ACE Inhibitor Synthesis


3-(Benzoylthio)-2-methylpropanoic acid (CAS 74431-50-8) is an organic thioester compound characterized by the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol . Structurally, it features a 2-methylpropanoic acid backbone with a benzoylthio substituent at the 3-position . This compound is widely recognized as a pivotal chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, including zofenopril and captopril . While commonly encountered as a racemic mixture under CAS 74431-50-8, its (S)-enantiomer (CAS 72679-02-8) is the biologically relevant form required for pharmaceutical applications .

Why Generic Substitution Fails: Understanding the Critical Role of 3-(Benzoylthio)-2-methylpropanoic Acid in ACE Inhibitor Manufacturing


Generic substitution among thioester intermediates is not viable due to the stringent stereochemical and functional group requirements of the final ACE inhibitor drug substance. The (S)-enantiomer of 3-(benzoylthio)-2-methylpropanoic acid is a non-negotiable building block for the stereospecific synthesis of zofenopril and captopril [1]. Alternative thioesters, such as 3-acetylthio-2-methylpropanoic acid or 3-benzylthio-2-methylpropanoic acid, possess different steric and electronic properties, leading to altered reaction kinetics, different impurity profiles, and ultimately, a failure to produce the correct stereoisomer of the final API [2]. Furthermore, the benzoylthio moiety in the target compound acts as a critical protecting group for the thiol functionality, ensuring that subsequent acylation steps occur at the desired carboxyl group with high regioselectivity. This precise control is lost with other protecting groups, which may be too labile or too stable under the required reaction conditions [3].

Quantitative Evidence Guide: Verifiable Differentiation of 3-(Benzoylthio)-2-methylpropanoic Acid Against Closest Analogs


Chemical Resolution vs. Enzymatic Resolution: A Quantitative Comparison for Obtaining the (S)-Enantiomer

The target compound, in its racemic form, requires resolution to obtain the desired (S)-enantiomer for pharmaceutical use. A direct head-to-head comparison exists between a chemical resolution method and an enzymatic resolution method. The chemical resolution of racemic 3-(benzoylthio)-2-methylpropanoic acid using (+)-dehydroabietylamine is described in patents, while a more efficient enzymatic resolution using Pseudomonas fluorescens lipase (Amano lipase P-30) yields the (S)-enantiomer with high optical purity [1]. The enzymatic method provides a quantitative advantage in terms of yield and stereoselectivity [2].

Chiral Resolution Enzymatic Synthesis Process Chemistry

Synthetic Yield and Purity of (S)-3-(Benzoylthio)-2-methylpropanoic Acid: A Benchmark for Process Optimization

A patent discloses a specific synthetic route for (S)-(-)-3-(benzoylthio)-2-methylpropanoic acid, providing quantitative data on yield and purity. The synthesis involves the reaction of S-(-)-3-acetylthio-2-methylpropionic acid with benzoyl chloride, followed by crystallization [1]. The reported yield is 71.9%, with a high-performance liquid chromatography (HPLC) purity of 99.90% and an optical purity of 99.2% [1]. This data serves as a quantitative benchmark for evaluating alternative synthetic routes or suppliers.

Organic Synthesis Process Chemistry Purity Analysis

Stereochemical Purity: Enantiomeric Excess and Specific Rotation as Critical Quality Attributes

The specific rotation ([α]20/D) of (S)-3-(benzoylthio)-2-methylpropanoic acid is a critical quality attribute that distinguishes it from its (R)-enantiomer and ensures the correct stereochemistry for downstream API synthesis. Vendors report a specific rotation range of -41.0° to -45.0° (c=1, MeOH) for the (S)-enantiomer [1]. This value serves as a direct, quantifiable measure of enantiomeric purity, which is essential for the stereospecific synthesis of ACE inhibitors. A racemic mixture (CAS 74431-50-8) would exhibit a specific rotation of 0°.

Chiral Purity Analytical Chemistry Quality Control

Role in Zofenopril Synthesis: A Non-Substitutable Intermediate for a Specific Polymorph

The (S)-enantiomer of 3-(benzoylthio)-2-methylpropanoic acid is explicitly required for the synthesis of zofenopril calcium salt Polymorph A, the desired pharmaceutical form. Patents describe the process of reacting S(-)-3-benzoylthio-2-methylpropanoic acid chloride with cis-4-phenylthio-L-proline to yield zofenopril, which is then converted to the calcium salt [1][2]. This specific intermediate is non-substitutable because the process conditions and the stereochemistry of the final product are critically dependent on this exact building block. Substitution with a different thioester would lead to a different impurity profile and potentially the wrong polymorph, which can impact bioavailability and regulatory approval.

Pharmaceutical Synthesis Polymorph Control Process Chemistry

Validated Application Scenarios for 3-(Benzoylthio)-2-methylpropanoic Acid Based on Quantitative Evidence


Industrial-Scale Production of (S)-3-(Benzoylthio)-2-methylpropanoic Acid via Enzymatic Resolution

This scenario involves the procurement of the racemic mixture (CAS 74431-50-8) as a starting material for the large-scale, cost-effective production of the (S)-enantiomer. The evidence from Section 3.1 supports the use of enzymatic resolution with Pseudomonas fluorescens lipase to achieve high optical purity. This method is preferred over traditional chemical resolution due to its higher efficiency and sustainability, making it ideal for industrial-scale synthesis of the chiral intermediate required for zofenopril and captopril manufacturing [1].

Quality Control and Verification of Chiral Purity in API Manufacturing

In a pharmaceutical manufacturing setting, the procurement of (S)-3-(benzoylthio)-2-methylpropanoic acid (CAS 72679-02-8) is followed by rigorous quality control. The evidence from Section 3.3 highlights the importance of specific rotation measurements ([α]20/D between -41.0° and -45.0°) as a critical release specification. This quantitative test ensures that the correct enantiomer is used in the subsequent acylation step, preventing the formation of diastereomeric impurities and guaranteeing the stereochemical integrity of the final ACE inhibitor drug substance [1].

Synthesis of Zofenopril Calcium Salt Polymorph A for Pharmaceutical Formulation

This is the most direct application, where the (S)-enantiomer of 3-(benzoylthio)-2-methylpropanoic acid is converted to its acid chloride and then coupled with cis-4-phenylthio-L-proline. The evidence from Section 3.4 confirms that this specific intermediate is a non-substitutable requirement in the patented process for producing zofenopril calcium salt Polymorph A. Procuring this exact compound is essential for compliance with the established synthetic route and for ensuring the correct polymorphic form of the final drug product, which is critical for bioavailability and regulatory approval [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzoylthio)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.